molecular formula C14H14O2S B14150623 1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione CAS No. 89074-10-2

1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione

Katalognummer: B14150623
CAS-Nummer: 89074-10-2
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: JBVVMCQYCDDCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione is an organic compound with the molecular formula C14H14O2S It is characterized by a pentalene core structure with phenylsulfanyl and dione functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced analytical techniques ensures the quality control of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially affecting various biochemical pathways. The dione groups may also play a role in the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione: The parent compound.

    1-Phenylsulfanyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-diol: A reduced form with diol groups.

    1-Phenylsulfonyl-1,3,3a,4,6,6a-hexahydro-pentalene-2,5-dione: An oxidized form with sulfone groups.

Uniqueness

This compound is unique due to its combination of phenylsulfanyl and dione functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

89074-10-2

Molekularformel

C14H14O2S

Molekulargewicht

246.33 g/mol

IUPAC-Name

1-phenylsulfanyl-1,3,3a,4,6,6a-hexahydropentalene-2,5-dione

InChI

InChI=1S/C14H14O2S/c15-10-6-9-7-13(16)14(12(9)8-10)17-11-4-2-1-3-5-11/h1-5,9,12,14H,6-8H2

InChI-Schlüssel

JBVVMCQYCDDCJR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(=O)C(C2CC1=O)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.